molecular formula C30H32O8 B12368305 Heilaohuguosu G

Heilaohuguosu G

Cat. No.: B12368305
M. Wt: 520.6 g/mol
InChI Key: DKIOHPQGBJCENG-CFGVXLGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heilaohuguosu G is a cyclolignan compound with hepatoprotective activity. It is derived from the fruits of Kadsura coccinea, a plant belonging to the Schisandraceae family. This compound has shown potential in counteracting acetaminophen (APAP) toxicity, with a cell survival rate of 45.7% at a concentration of 10 μM in HepG-2 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heilaohuguosu G involves the isolation of cyclolignans from the fruits of Kadsura coccinea the general process involves the extraction and purification of the compound from the plant source .

Industrial Production Methods

Industrial production methods for this compound are not extensively detailed in the literature. The compound is primarily obtained through natural extraction from Kadsura coccinea, followed by purification processes to achieve the desired purity and concentration .

Chemical Reactions Analysis

Types of Reactions

Heilaohuguosu G undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur, where functional groups in this compound are replaced with other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized cyclolignan derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Heilaohuguosu G has several scientific research applications, including:

    Chemistry: Used as a model compound for studying cyclolignan structures and reactions.

    Biology: Investigated for its hepatoprotective effects and potential to counteract APAP toxicity in liver cells.

    Medicine: Explored for its potential therapeutic applications in liver protection and treatment of liver-related diseases.

    Industry: Utilized in the development of hepatoprotective agents and supplements

Mechanism of Action

Heilaohuguosu G exerts its effects through its interaction with molecular targets and pathways involved in liver protection. The compound has been shown to counteract APAP toxicity by enhancing cell survival rates in HepG-2 cells. The specific molecular targets and pathways are not fully elucidated, but it is believed to involve modulation of oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Heilaohuguosu G is part of a group of cyclolignans, which includes other compounds such as:

  • Heilaohuguosu A
  • Heilaohuguosu B
  • Heilaohuguosu C
  • Heilaohuguosu D
  • Heilaohuguosu E
  • Heilaohuguosu F

Uniqueness

This compound is unique due to its specific hepatoprotective activity and its ability to counteract APAP toxicity with a significant cell survival rate. This distinguishes it from other cyclolignans, which may have different biological activities and therapeutic potentials .

Properties

Molecular Formula

C30H32O8

Molecular Weight

520.6 g/mol

IUPAC Name

[(10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate

InChI

InChI=1S/C30H32O8/c1-16-12-19-13-21(32-3)26(33-4)28(34-5)23(19)24-20(14-22-27(29(24)35-6)37-15-36-22)25(17(16)2)38-30(31)18-10-8-7-9-11-18/h7-11,13-14,16-17,25H,12,15H2,1-6H3/t16?,17-,25-/m1/s1

InChI Key

DKIOHPQGBJCENG-CFGVXLGMSA-N

Isomeric SMILES

C[C@H]1[C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC

Origin of Product

United States

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